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Compound of Interest

Compound Name: 1-Bromo-1-nitrononan-2-OL

Cat. No.: B15406549

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide aims to provide a comprehensive overview of the crystal structure of 1-
bromo-1-nitrononan-2-ol. However, a thorough search of available scientific literature and
crystallographic databases reveals a notable absence of specific studies detailing the crystal
structure of this particular compound. While information on related bromo-nitro and bromo-
hydroxy organic molecules exists, data directly pertaining to 1-bromo-1-nitrononan-2-ol is not
currently available in the public domain. This document, therefore, serves to highlight this
knowledge gap and provides a general framework for the experimental determination and
analysis of such a crystal structure, based on established methodologies for similar
compounds.

Introduction

Bromo-nitro-functionalized organic compounds are a class of molecules with significant
potential in synthetic chemistry and drug development. The presence of both a bromine atom
and a nitro group can impart unique chemical reactivity and biological activity. The additional
hydroxyl group in 1-bromo-1-nitrononan-2-ol suggests the possibility of hydrogen bonding,
which would significantly influence its crystal packing and, consequently, its physical and
pharmacological properties.
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Determining the precise three-dimensional arrangement of atoms in a crystal is fundamental to
understanding its structure-property relationships. X-ray crystallography is the definitive method
for elucidating such structures, providing detailed information on bond lengths, bond angles,
and intermolecular interactions.

Hypothetical Experimental Workflow for Crystal
Structure Determination

While no specific protocol for 1-bromo-1-nitrononan-2-ol is available, a typical experimental
workflow for determining the crystal structure of a novel organic compound would be as follows.
This serves as a guide for researchers aiming to crystallize and characterize this molecule.
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Caption: A generalized workflow for the determination of a novel crystal structure.

Synthesis and Purification

The synthesis of 1-bromo-1-nitrononan-2-ol would likely involve the bromination and nitration
of a suitable nonane precursor. Following synthesis, rigorous purification, for example by
column chromatography, would be essential to obtain a sample of sufficient purity for
crystallization. The purified compound would then be characterized using standard
spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR)
spectroscopy, and Mass Spectrometry (MS) to confirm its chemical identity.

Crystallization

Growing single crystals of suitable size and quality is often the most challenging step. Common
techniques include slow evaporation of a saturated solution, vapor diffusion, and cooling
crystallization. A screening of various solvents and solvent mixtures would be necessary to
identify optimal crystallization conditions.
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X-ray Diffraction Data Collection

A suitable single crystal would be mounted on a goniometer and irradiated with a
monochromatic X-ray beam. The diffraction pattern produced by the crystal is recorded on a
detector.

Structure Solution and Refinement

The collected diffraction data is processed to determine the unit cell dimensions and space
group. The initial crystal structure is then solved using computational methods such as direct
methods or the Patterson function. This initial model is then refined against the experimental
data to improve the accuracy of the atomic positions and other crystallographic parameters.

Anticipated Structural Features and Data
Presentation

Based on the chemical structure of 1-bromo-1-nitrononan-2-ol, several key structural features
would be of interest. The following tables represent the types of quantitative data that would be
generated from a successful crystal structure determination.

Table 1: Hypothetical Crystallographic Data
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Parameter Value
Chemical Formula CoH18BrNO3
Formula Weight 268.15 g/mol

Crystal System

To be determined

Space Group

To be determined

a (A)

To be determined

b (A)

To be determined

c (A

To be determined

a(°)

To be determined

B ()

To be determined

y (®)

To be determined

Volume (A3)

To be determined

z

To be determined

Calculated Density (g/cm3)

To be determined

R-factor (%)

To be determined

Table 2: Hypothetical Selected Bond Lengths and Angles

Bond Length (A) Angle Angle (°)

C1-Br1 To be determined Br1-C1-N1 To be determined
C1-N1 To be determined N1-C1-C2 To be determined
N1-O1 To be determined C1-C2-02 To be determined
N1-02 To be determined C1-C2-C3 To be determined
C2-02 To be determined H-02-C2 To be determined
C1-c2 To be determined
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Potential Sighaling Pathways and Biological
Relevance

Given the lack of data on 1-bromo-1-nitrononan-2-ol, any discussion of its role in signaling
pathways would be purely speculative. However, many bromo- and nitro-containing
compounds exhibit biological activity. For instance, some nitro compounds can act as nitric
oxide (NO) donors, which play a crucial role in various physiological signaling pathways. The
logical relationship for investigating such potential is outlined below.

1-Bromo-1-nitrononan-2-ol

:

In vitro assays
(e.g., enzyme inhibition, receptor binding)

:

Cell-based assays
(e.g., cytotoxicity, signaling pathway modulation)

:

In vivo studies
(e.g., animal models)

:

Elucidation of
Mechanism of Action
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Disclaimer & Data Validity:
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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